molecular formula C12H17NOS B13315227 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine

Katalognummer: B13315227
Molekulargewicht: 223.34 g/mol
InChI-Schlüssel: KIAFWMHDKQWSKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine is a chemical compound with the molecular formula C₁₂H₁₇NOS. It is characterized by the presence of a methyl group, a methylsulfanyl group, and an oxolan-3-amine structure. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine typically involves the reaction of 3-(methylsulfanyl)phenylamine with 2-methyloxirane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine is unique due to its specific structural features, such as the oxolan-3-amine moiety and the presence of both methyl and methylsulfanyl groups. These structural characteristics contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Eigenschaften

Molekularformel

C12H17NOS

Molekulargewicht

223.34 g/mol

IUPAC-Name

2-methyl-N-(3-methylsulfanylphenyl)oxolan-3-amine

InChI

InChI=1S/C12H17NOS/c1-9-12(6-7-14-9)13-10-4-3-5-11(8-10)15-2/h3-5,8-9,12-13H,6-7H2,1-2H3

InChI-Schlüssel

KIAFWMHDKQWSKN-UHFFFAOYSA-N

Kanonische SMILES

CC1C(CCO1)NC2=CC(=CC=C2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.